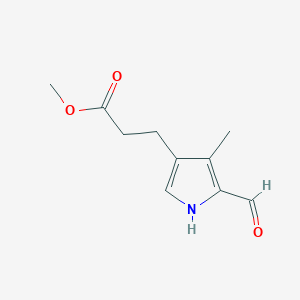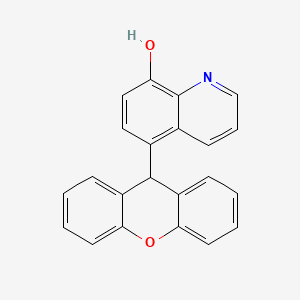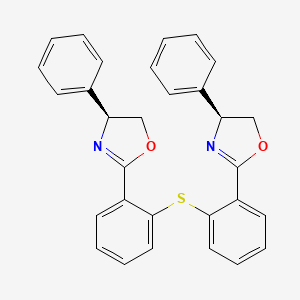
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane is a complex organic compound that features a sulfane group bonded to two oxazoline rings, each substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane typically involves the reaction of 2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)thiol with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by reaction with a suitable electrophile to form the desired sulfane compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane undergoes various chemical reactions, including:
Reduction: Reduction of the oxazoline rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced oxazoline derivatives
Substitution: Functionalized phenyl derivatives.
Applications De Recherche Scientifique
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane has several applications in scientific research:
Mécanisme D'action
The mechanism by which Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups facilitate binding to these targets, while the sulfane group can undergo redox reactions, influencing the compound’s biological activity . The pathways involved often include modulation of oxidative stress and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-hydroxyphenyl)sulfone: Similar in having a sulfane group but differs in the presence of hydroxyl groups instead of oxazoline rings.
Bis(phenylsulfonyl)methane: Features a sulfone group and is used in different synthetic applications.
Bisphenol A: Contains phenol groups linked by a methylene bridge, widely used in plastics.
Uniqueness
Bis(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)sulfane is unique due to its combination of oxazoline rings and a sulfane group, providing distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C30H24N2O2S |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
(4S)-4-phenyl-2-[2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]sulfanylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H24N2O2S/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2/t25-,26-/m1/s1 |
Clé InChI |
OCVQKVUPRNCCNU-CLJLJLNGSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=CC=CC=C2SC3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2SC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)

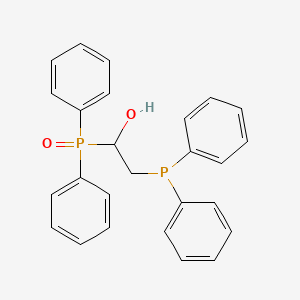
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)

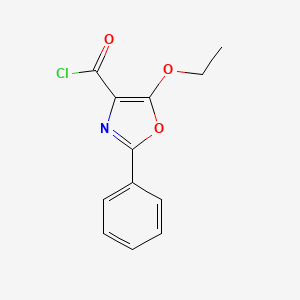
![3H-Pyrrolo[3,4-c]pyridin-3-one, 1,2-dihydro-1-hydroxy-1-phenyl-](/img/structure/B12882187.png)
![6-Bromo-4-methoxybenzo[d]isoxazole](/img/structure/B12882195.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12882197.png)


